4-Iodoaniline Neurotoxic Potential: >100-Fold Lower Than 4-Bromoaniline in Rat Model
In a direct head-to-head in vivo study, 4-iodoaniline (4-IA) demonstrated substantially lower neurotoxic potential compared to its 4-bromo (4-BA), 4-fluoro (4-FA), and 4-chloro (4-CA) analogs following a single oral bolus dose at or near the lethal dosage level [1]. The decreasing order of neurotoxic potential was 4-BA >> 4-FA ≥ 4-CA >> 4-IA [1].
| Evidence Dimension | Neurotoxic potential ranking |
|---|---|
| Target Compound Data | 4-IA: Limited lesion grade, lowest neurotoxic potential |
| Comparator Or Baseline | 4-BA: Most severe CNS/PNS lesions, highest neurotoxic potential; 4-FA: 100% hindlimb paralysis incidence; 4-CA: 66.7% hindlimb paralysis incidence |
| Quantified Difference | 4-IA >> 4-BA in safety margin; 4-BA, 4-FA, and 4-CA all induced hindlimb paralysis, whereas 4-IA did not |
| Conditions | Single oral dose in rats at or near lethal dosage level; clinical observation, functional testing, and histopathology of spinal cord, brainstem, and peripheral nerves |
Why This Matters
For applications involving potential human or environmental exposure, 4-iodoaniline's markedly lower neurotoxic profile relative to 4-bromoaniline and other haloanilines is a critical safety differentiator for procurement and process design.
- [1] Okazaki Y, et al. Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats. J Appl Toxicol. 2003;23(5):315-22. View Source
